molecular formula C31H45NO10 B1237344 2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid

2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid

Cat. No.: B1237344
M. Wt: 591.7 g/mol
InChI Key: QSQIZTATOSQHOO-FJOVDUCCSA-N
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Description

2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid is a natural product found in Trichoderma viride with data available.

Scientific Research Applications

Photooxidation Studies

The compound succinic acid, a related structure to the chemical , has been studied for its photooxidation rates. In a study by Yang, Ray, and Yu (2008), it was found that succinic acid exhibits the lowest photooxidation rate among C2–C9 dicarboxylic acids (DCAs) in liquid-phase reaction systems. The study identified various intermediates, suggesting potential applications in understanding atmospheric photooxidation processes and the role of DCAs in environmental chemistry (Yang, Ray, & Yu, 2008).

Synthesis and Biological Activity of Related Compounds

Mehta (2013) investigated the synthesis of compounds derived from 4-bromo-2-hydroxy benzoic acid, which shares structural similarities with the compound . This research explored the antibacterial and antifungal activities of the synthesized compounds, indicating potential applications in pharmaceutical research (Mehta, 2013).

Photopolymerization Properties

A study by Zhou, Zhong, and Wang (2022) focused on a polymerizable difunctional photoinitiator derived from itaconic acid and hydroxy-phenyl compounds. This research highlights potential applications in developing environmentally friendly materials, such as in food and medical packaging, by exploring the photopolymerization behavior of similar compounds (Zhou, Zhong, & Wang, 2022).

Crystallography and Molecular Structure

Research by Hu et al. (2011) on (2-carboxyethyl)(phenyl)phosphinic acid, which bears resemblance to the target compound, provided insights into the crystalline structure and hydrogen bonding patterns. Such studies can be crucial for understanding the physical and chemical properties of similar compounds (Hu et al., 2011).

Novel Functional Diacids Synthesis

Zhang Zhi-qin (2004) synthesized novel functional diacids, including compounds structurally similar to the chemical . This research contributes to the development of new synthetic methods and potential applications in various fields, including material science and pharmaceuticals (Zhang Zhi-qin, 2004).

Properties

Molecular Formula

C31H45NO10

Molecular Weight

591.7 g/mol

IUPAC Name

(2S)-2-[(E,2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C31H45NO10/c1-2-3-4-7-10-13-23(33)14-11-8-5-6-9-12-15-25(31(42,30(40)41)21-27(35)36)28(37)32-26(29(38)39)20-22-16-18-24(34)19-17-22/h12,15-19,25-26,34,42H,2-11,13-14,20-21H2,1H3,(H,32,37)(H,35,36)(H,38,39)(H,40,41)/b15-12+/t25-,26+,31+/m1/s1

InChI Key

QSQIZTATOSQHOO-FJOVDUCCSA-N

Isomeric SMILES

CCCCCCCC(=O)CCCCCC/C=C/[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@@](CC(=O)O)(C(=O)O)O

SMILES

CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

viridiofungin A
viridiofungin A2
viridiofungin A4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid
Reactant of Route 2
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid
Reactant of Route 3
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid
Reactant of Route 4
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid
Reactant of Route 5
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid
Reactant of Route 6
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid

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